4-Nitrophenyl thymidine-5'-monophosphate, ammonium salt
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Overview
Description
4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt is a biochemical reagent widely used in scientific research. It is a chromogenic substrate for phosphodiesterase I, an enzyme that serves as a marker for plasma membranes . The compound has a molecular formula of C16H21N4O10P and a molecular weight of 460.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt typically involves the esterification of thymidine-5’-monophosphate with 4-nitrophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The product is then purified through crystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of 4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and efficiency. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release 4-nitrophenol and thymidine-5’-monophosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Substitution: Requires the presence of nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and thymidine-5’-monophosphate.
Substitution: Yields various substituted thymidine-5’-monophosphate derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt is utilized in a wide range of scientific research applications:
Chemistry: Used as a substrate in enzymatic assays to study phosphodiesterase activity.
Biology: Employed in the investigation of cellular processes involving nucleotide metabolism.
Medicine: Serves as a tool in drug discovery and development, particularly in the screening of phosphodiesterase inhibitors.
Industry: Applied in the quality control of pharmaceuticals and biochemical products.
Mechanism of Action
The compound acts as a substrate for phosphodiesterase I, an enzyme that catalyzes the hydrolysis of phosphodiester bonds. Upon hydrolysis, 4-nitrophenol is released, which can be quantitatively measured due to its chromogenic properties. This allows researchers to monitor enzyme activity and study the molecular pathways involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
Thymidine-5’-monophosphate p-nitrophenyl ester sodium salt: Another chromogenic substrate used for similar enzymatic assays.
4-Nitrophenyl thymidine-5’-monophosphate sodium salt: A closely related compound with similar applications.
Uniqueness
4-Nitrophenyl thymidine-5’-monophosphate, ammonium salt is unique due to its specific use as a substrate for phosphodiesterase I. Its ammonium salt form enhances its solubility and stability, making it particularly suitable for various biochemical assays .
Properties
Molecular Formula |
C16H23N4O10P |
---|---|
Molecular Weight |
462.35 g/mol |
IUPAC Name |
azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C16H20N3O10P.H3N/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24;/h2-5,9,12-14,20H,6-8H2,1H3,(H,25,26)(H,17,21,22);1H3/t9?,12-,13+,14+;/m0./s1 |
InChI Key |
VWUBANFQVICURB-PSWZVECGSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])O.[NH4+] |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])O.[NH4+] |
Origin of Product |
United States |
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